CA-074 methyl ester

Catalog No.
S522461
CAS No.
147859-80-1
M.F
C19H31N3O6
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CA-074 methyl ester

CAS Number

147859-80-1

Product Name

CA-074 methyl ester

IUPAC Name

methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate

Molecular Formula

C19H31N3O6

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11-,12-,13-,14-,15-/m0/s1

InChI Key

XGWSRLSPWIEMLQ-YTFOTSKYSA-N

SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

solubility

Soluble in DMSO

Synonyms

Ca-074Me; Ca-074Me; Ca-074Me;

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)OC

The exact mass of the compound Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate is 382.2104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CA-074 methyl ester (CAS 147859-80-1) is a widely used, cell-permeable prodrug of CA-074, a potent and selective irreversible inhibitor of the lysosomal cysteine protease, Cathepsin B. As the methyl ester derivative of CA-074, it is designed to efficiently cross cellular membranes. Once inside the cell, endogenous esterases hydrolyze the ester group, releasing the active inhibitor, CA-074, which then targets intracellular Cathepsin B. This two-step mechanism makes CA-074 methyl ester a critical tool for studying the function of intracellular Cathepsin B in live-cell systems, a task for which the parent compound is poorly suited.

Substituting CA-074 methyl ester with its parent compound, CA-074, is a primary cause of experimental failure in cell-based assays. The free carboxyl group on CA-074 renders it membrane-impermeable, preventing it from reaching its intracellular target. While CA-074 is highly potent against the purified enzyme in acidic conditions, this is irrelevant for live-cell studies targeting cytosolic or lysosomal Cathepsin B. Using broad-spectrum cysteine protease inhibitors like E-64 is also an inadequate substitution, as they lack the high selectivity for Cathepsin B, leading to off-target effects that can confound experimental interpretation. Therefore, for reliable inhibition of intracellular Cathepsin B, the cell-permeable prodrug form is the required reagent.

Engineered for Cellular Access: Overcoming the Permeability Barrier of the Active Inhibitor

The primary procurement differentiator for CA-074 methyl ester is its function as a cell-permeable prodrug. The parent compound, CA-074, possesses a free carboxyl group that is charged at physiological pH, severely limiting its ability to cross cell membranes. The methyl ester form masks this charge, enabling cellular uptake. Once inside the cell, esterases convert CA-074 methyl ester to the active inhibitor CA-074. This is demonstrated by its efficacy in cell-based models where the parent compound fails; for example, CA-074 methyl ester effectively inhibits intracellular cathepsin B in various cell lines at concentrations of 10-50 µM, whereas CA-074 shows little to no effect on intracellular targets.

Evidence DimensionCellular Permeability & Efficacy in Cellular Models
Target Compound DataEffective inhibitor of intracellular Cathepsin B in live cells.
Comparator Or BaselineCA-074 (free acid): Poorly cell-permeable, ineffective for inhibiting intracellular Cathepsin B.
Quantified DifferenceQualitative but absolute: CA-074 methyl ester is effective in cellular assays, whereas CA-074 is not.
ConditionsStandard cell culture conditions (e.g., various cancer cell lines, fibroblasts).

For any experiment requiring the inhibition of Cathepsin B inside living cells, procuring the methyl ester form is mandatory for the compound to reach its target.

High Post-Activation Selectivity for Cathepsin B Over Other Cysteine Proteases

Once hydrolyzed to CA-074 intracellularly, the inhibitor exhibits high selectivity for Cathepsin B. In enzyme assays, CA-074 is a potent inhibitor of Cathepsin B with Ki values in the low nanomolar range (2-5 nM). In contrast, its inhibitory activity against other related cathepsins, such as H and L, is significantly weaker, with Ki values in the micromolar range (40-200 µM). This represents a selectivity of over 10,000-fold for Cathepsin B over Cathepsins H and L, a critical factor for attributing observed cellular effects specifically to Cathepsin B inhibition and avoiding the confounding results associated with broad-spectrum inhibitors like E-64.

Evidence DimensionInhibitory Potency (Ki)
Target Compound DataKi = 2-5 nM (for the active form, CA-074, against Cathepsin B)
Comparator Or BaselineCathepsin H and L: Ki = 40-200 µM
Quantified Difference>10,000-fold higher potency for Cathepsin B compared to Cathepsins H and L.
ConditionsIn vitro enzyme inhibition assays.

High target selectivity ensures that experimental results are directly attributable to Cathepsin B inhibition, enhancing data reliability and reducing the risk of misinterpreting off-target effects.

Processability Advantage: Superior Solubility in DMSO for Reliable Stock Preparation

CA-074 methyl ester exhibits excellent solubility in DMSO, a standard solvent for preparing stock solutions in biological research. Technical datasheets report solubility in DMSO as high as 79 mg/mL (~199 mM). This high solubility ensures the preparation of concentrated, stable stock solutions, which is critical for accurate serial dilutions and minimizing the final concentration of solvent in cell culture media, thereby avoiding solvent-induced artifacts. Using fresh, anhydrous DMSO is recommended to prevent potential hydrolysis and maintain compound integrity. This handling characteristic simplifies workflow and enhances experimental reproducibility compared to compounds with poor solubility that require complex formulation or sonication.

Evidence DimensionSolubility in DMSO
Target Compound Data79 mg/mL (~199 mM)
Comparator Or BaselineGeneral baseline for a highly soluble research compound.
Quantified DifferenceN/A (Represents a high standard of processability)
ConditionsStandard laboratory conditions, using anhydrous DMSO.

High solubility simplifies experimental setup, reduces the risk of compound precipitation in assays, and ensures accurate, reproducible dosing, which are key procurement considerations for high-throughput or long-term studies.

Probing Intracellular Cathepsin B Function in Live-Cell Assays

The primary application is the specific inhibition of Cathepsin B within living cells to study its role in processes like apoptosis, autophagy, or cancer cell invasion. Its engineered cell permeability makes it the mandatory choice over the non-permeable CA-074 for any live-cell imaging, flow cytometry, or functional assay targeting intracellular enzyme activity.

Clarifying Cathepsin B-Specific Pathways in Disease Models

Due to the high selectivity of its active form, CA-074 methyl ester is used to dissect the specific contribution of Cathepsin B from that of other proteases in cellular models of diseases like cancer, neurodegeneration, or arthritis. This allows for more precise target validation than is possible with broad-spectrum inhibitors.

Workflows Requiring Reliable and Reproducible Inhibitor Dosing

In screening campaigns or multi-well plate assays, the high solubility of CA-074 methyl ester in DMSO is a significant process advantage. It enables the preparation of stable, high-concentration stocks, facilitating accurate and automated dilutions and ensuring consistent compound delivery across all experimental replicates, which is crucial for data integrity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

397.22128572 g/mol

Monoisotopic Mass

397.22128572 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

METHYL N-({(2S,3S)-3-[(PROPYLAMINO)CARBONYL]OXIRAN-2-YL}CARBONYL)-L-ISOLEUCYL-L-PROLINATE

Dates

Last modified: 08-15-2023
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7: Fox C, Cocchiaro P, Oakley F, Howarth R, Callaghan K, Leslie J, Luli S, Wood KM, Genovese F, Sheerin NS, Moles A. Inhibition of lysosomal protease cathepsin D reduces renal fibrosis in murine chronic kidney disease. Sci Rep. 2016 Feb 2;6:20101. doi: 10.1038/srep20101. PubMed PMID: 26831567; PubMed Central PMCID: PMC4735715.
8: Xu Y, Wang J, Song X, Wei R, He F, Peng G, Luo B. Protective mechanisms of CA074-me (other than cathepsin-B inhibition) against programmed necrosis induced by global cerebral ischemia/reperfusion injury in rats. Brain Res Bull. 2016 Jan;120:97-105. doi: 10.1016/j.brainresbull.2015.11.007. Epub 2015 Nov 10. PubMed PMID: 26562519.
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11: Wang Z, Cheng X, Meng Q, Wang P, Shu B, Hu Q, Hu M, Zhong G. Azadirachtin-induced apoptosis involves lysosomal membrane permeabilization and cathepsin L release in Spodoptera frugiperda Sf9 cells. Int J Biochem Cell Biol. 2015 Jul;64:126-35. doi: 10.1016/j.biocel.2015.03.018. Epub 2015 Apr 4. PubMed PMID: 25849458.
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